1,6-Bis(trichlorosilyl)hexane
Overview
Description
1,6-Bis(trichlorosilyl)hexane: is a silane-based compound with the molecular formula Cl3Si(CH2)6SiCl3. It is primarily used as a cross-linking agent in the synthesis of polymeric blended films. These films are utilized as dielectrics in organic electronic devices such as organic field-effect transistors and organic thin-film transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Bis(trichlorosilyl)hexane can be synthesized through the reaction of hexane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6H12+2HSiCl3→Cl3Si(CH2)6SiCl3+2H2
The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to purify the final product and remove any unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1,6-Bis(trichlorosilyl)hexane primarily undergoes substitution reactions due to the presence of reactive trichlorosilyl groups. These reactions can be used to introduce various functional groups into the molecule.
Common Reagents and Conditions:
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Cl3Si(CH2)6SiCl3+6H2O→(HO)3Si(CH2)6Si(OH)3+6HCl
Alcoholysis: Reaction with alcohols to form alkoxysilanes.
Cl3Si(CH2)6SiCl3+6ROH→(RO)3Si(CH2)6Si(OR)3+6HCl
Major Products: The major products of these reactions are silanols and alkoxysilanes, which can be further used in various applications such as coatings and adhesives .
Scientific Research Applications
1,6-Bis(trichlorosilyl)hexane has several applications in scientific research and industry:
Polymeric Blended Films: Used as a cross-linking agent in the synthesis of polymeric blended films, which are utilized as dielectrics in organic electronic devices.
Organic Electronics: Employed in the fabrication of organic field-effect transistors and organic thin-film transistors.
Coatings and Adhesives: The compound’s ability to form strong bonds with various substrates makes it useful in the development of advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,6-Bis(trichlorosilyl)hexane involves the formation of covalent bonds between the trichlorosilyl groups and other reactive sites on substrates. This cross-linking process enhances the mechanical and chemical properties of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the trichlorosilyl groups to form siloxane bonds .
Comparison with Similar Compounds
- 1,2-Bis(trichlorosilyl)ethane
- 1,3-Bis(trichlorosilyl)propane
- 1,4-Bis(trichlorosilyl)butane
Comparison: 1,6-Bis(trichlorosilyl)hexane is unique due to its longer carbon chain, which provides greater flexibility and spacing between the reactive trichlorosilyl groups. This can result in different mechanical properties and reactivity compared to shorter-chain analogs .
Properties
IUPAC Name |
trichloro(6-trichlorosilylhexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJGKYTXBRDUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065345 | |
Record name | 1,6-Hexanediylbis(trichlorosilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13083-94-8 | |
Record name | 1,1′-(1,6-Hexanediyl)bis[1,1,1-trichlorosilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13083-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, 1,1'-(1,6-hexanediyl)bis(1,1,1-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013083948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Hexanediylbis(trichlorosilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-hexanediylbis[trichlorosilane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,6-Bis(trichlorosilyl)hexane interact with surfaces and what are the downstream effects?
A: this compound acts as a coupling agent due to its bifunctional nature. The trichlorosilyl groups readily hydrolyze in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces, such as glass [] or silicon dioxide [], creating strong covalent Si-O-Si bonds. This interaction leads to the formation of a robust, cross-linked siloxane layer on the surface []. This layer can serve as a primer for improved adhesion of polymers [], enhance the stability of organic transistors [], and modify surface energy to influence the morphology of deposited organic films [].
Q2: What is the molecular structure and spectroscopic data of this compound?
A2: this compound consists of a six-carbon alkyl chain with a trichlorosilyl group (-SiCl3) attached to each terminal carbon.
- Spectroscopic data: Characterization often involves NMR (Nuclear Magnetic Resonance) spectroscopy. For example, 1H, 13C, and 29Si NMR spectra can confirm the structure of this compound and its derivatives [].
Q3: Can you elaborate on the material compatibility and stability of this compound, and its performance in different applications?
A: this compound demonstrates excellent compatibility with various materials, including polymers like polystyrene [], poly(vinyl cinnamate) [], and poly(4-vinylphenol) []. It exhibits good stability after thermal curing, typically at temperatures around 100-110°C [, ]. This thermal curing step is crucial for completing the crosslinking process, enhancing the stability and dielectric properties of the resulting films [].
- Gate Dielectric in Organic Field-Effect Transistors (OFETs): When incorporated into a photopatternable gate dielectric for OFETs, this compound enables low-voltage operation due to the excellent insulating properties of the resulting ultrathin films [].
- Surface Modifier for Organic Transistors: As a surface modifier for gate dielectrics in pentacene-based transistors, this compound leads to improved charge transport properties and enhanced bias stress stability [].
- Building block in Polymer Synthesis: this compound serves as a key component in synthesizing complex polymer architectures like “combs,” “centipedes,” and “barbwires" []. These unique structures have potential applications in various fields, including materials science and nanotechnology.
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